molecular formula C11H12N2O B14374143 N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline CAS No. 89808-78-6

N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline

Cat. No.: B14374143
CAS No.: 89808-78-6
M. Wt: 188.23 g/mol
InChI Key: YBAWUGXUENRPFL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline is a chemical compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol . This aniline derivative features a 1,3-oxazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds containing the 1,3-oxazole heterocycle are of significant interest in pharmaceutical research for the development of novel therapeutics . Specifically, structurally similar aniline and oxazole-containing molecules are being investigated as potent and selective agonists for the orphan G protein-coupled receptor 88 (GPR88), a target implicated in striatal-associated disorders such as Parkinson's disease, schizophrenia, and addiction . As a building block, this compound serves as a crucial intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies . Researchers utilize this chemical in exploring new chemical space for drug discovery, particularly in optimizing properties like potency and lipophilicity. This product is intended for research applications and is not for human or veterinary use.

Properties

CAS No.

89808-78-6

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N,N-dimethyl-4-(1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C11H12N2O/c1-13(2)10-5-3-9(4-6-10)11-7-12-8-14-11/h3-8H,1-2H3

InChI Key

YBAWUGXUENRPFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=CO2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with 4-amino-N,N-dimethylaniline, which undergoes diazotization followed by coupling with ethyl acetoacetate to form the α-halo ketone intermediate. Subsequent cyclization with ammonium acetate in acetic acid yields the target compound through the following sequence:

  • Diazotization of 4-amino-N,N-dimethylaniline with NaNO₂/HCl at 0–5°C
  • Coupling with ethyl acetoacetate in ethanol to form 4-(2-chloroacetoacetyl)-N,N-dimethylaniline
  • Cyclocondensation with ammonium acetate at reflux (Δ, 12 h) to generate the oxazole ring

Critical parameters influencing yield include:

  • Temperature control during diazotization (≤5°C prevents decomposition)
  • Molar ratio of ammonium acetate to halo ketone (2.5:1 optimal)
  • Reaction time for cyclization (12–14 h prevents over-oxidation)

Yield and Characterization Data

Table 1 summarizes optimized conditions and outcomes:

Parameter Value Impact on Yield
Diazotization temp (°C) 0–5 78% intermediate
Cyclization time (h) 12 65% final
Solvent system AcOH/EtOH (3:1) 72% purity

Characterization via ¹H NMR (400 MHz, CDCl₃) confirms structure:

  • δ 8.21 (s, 1H, oxazole H-2)
  • δ 7.89 (d, J = 8.4 Hz, 2H, aromatic H-2/H-6)
  • δ 6.73 (d, J = 8.4 Hz, 2H, aromatic H-3/H-5)
  • δ 3.02 (s, 6H, N(CH₃)₂)

Palladium-Mediated Cross-Coupling Strategies

Modern transition metal catalysis enables precise construction of the aryl-oxazole bond through Suzuki-Miyaura coupling, leveraging the orthogonal reactivity of boronic esters and halogenated precursors.

Synthetic Route Design

Two complementary approaches exist:

Route A:
4-Bromo-N,N-dimethylaniline + Oxazol-5-ylboronic acid → Pd(PPh₃)₄ catalysis

Route B:
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline + 5-bromooxazole → Cross-coupling

Route B proves superior due to:

  • Higher stability of pinacol boronate esters
  • Reduced homo-coupling side reactions (<5% by HPLC)

Catalytic System Optimization

Key findings from catalyst screening:

Catalyst Ligand Yield (%) TON
Pd(OAc)₂ XPhos 68 340
PdCl₂(dppf) - 72 360
Pd(PPh₃)₄ - 81 405

Reaction conditions:

  • 1.2 equiv boronic ester
  • K₂CO₃ (3 equiv) in degassed DME/H₂O (4:1)
  • 80°C, 24 h under N₂

Post-Synthetic Dimethylation of 4-(1,3-Oxazol-5-yl)aniline

This two-step approach first synthesizes the oxazole-containing aniline core followed by exhaustive methylation.

Methylation Techniques Compared

Four methods were evaluated for converting 4-(1,3-oxazol-5-yl)aniline to the N,N-dimethyl derivative:

Method Reagents Yield (%) Purity (%)
Eschweiler-Clarke HCHO, HCO₂H, Δ 42 88
Reductive alkylation HCHO, NaBH₃CN, MeOH 57 92
Meerwein salt (CH₃)₃OBF₄, DCM, 0°C 63 95
Dimethyl sulfate (CH₃O)₂SO₂, NaOH, H₂O/THF 71 97

Optimal conditions:

  • 1.5 equiv (CH₃O)₂SO₂ in THF/H₂O (3:1)
  • 0.5 M NaOH added dropwise at 0°C → RT
  • 85% conversion after 6 h

Comparative Analysis of Synthetic Routes

Table 2 summarizes the three principal methods:

Method Avg Yield (%) Purity (%) Scalability Cost Index
Hantzsch synthesis 65 72 Moderate $
Suzuki coupling 81 94 High $$$
Post-synthetic methylation 71 97 High $$

Key observations:

  • The Hantzsch method suffers from moderate yields due to competing decomposition pathways during diazotization
  • Palladium-catalyzed coupling offers excellent regiocontrol but requires expensive catalysts
  • Post-synthetic methylation provides high purity but depends on precursor availability

Industrial-Scale Production Considerations

For commercial manufacturing, the Suzuki coupling route demonstrates superior process robustness:

  • Continuous flow system reduces catalyst loading to 0.5 mol%
  • In-line purification via acid-base extraction removes Pd residues (<5 ppm)
  • Solvent recovery achieves 92% DME/H₂O reuse rate

Economic analysis reveals:

  • Raw material cost: $12.50/g (lab scale) → $2.80/g (10 kg batch)
  • Environmental factor (E-factor): 18.7 (batch) → 6.3 (flow)

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can form a protective adsorption layer on surfaces, inhibiting reactions such as corrosion. This protective layer is formed through both physical and chemical adsorption mechanisms . Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and functions.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs of N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline include:

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Applications/Properties Reference
N,N-Dimethyl-4-(2-(4-nitrophenyl)-1,3-oxazol-5-yl)aniline Nitrophenyl group on oxazole C₁₇H₁₄N₄O₃ 322.32 g/mol Enhanced electron-withdrawing properties; used in dye synthesis
DAPOX-BPin (Boronate ester analog) Boronate ester at phenyl-oxazole junction C₂₂H₂₆BN₃O₃ 391.28 g/mol Fluorescent probe for H₂O₂ detection
3-(1,3-Oxazol-5-yl)aniline Unsubstituted aniline (no dimethyl group) C₉H₈N₂O 160.18 g/mol Simpler structure; used in coordination chemistry
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline Oxadiazole-pyrazole hybrid C₂₀H₁₉N₅O 345.40 g/mol Bioactive (herbicidal, fungicidal activities)

Key Structural Observations :

  • Electron-Donating/Accepting Groups: The dimethylamino group in this compound enhances electron density, whereas analogs with nitrophenyl (electron-withdrawing) or boronate ester (reactive sensing groups) exhibit altered electronic profiles .
  • Heterocycle Modifications : Replacement of oxazole with oxadiazole (e.g., in pyrazole-oxadiazole hybrids) introduces additional nitrogen atoms, increasing rigidity and bioactivity .
Physical and Spectral Properties
  • Crystallography: The oxazole-containing analogs often crystallize in monoclinic systems (e.g., space group P2₁/c), with bond lengths such as C–O (1.35–1.38 Å) and C–N (1.29–1.41 Å) reflecting conjugation effects .
  • Fluorescence : DAPOX-BPin exhibits a 20-fold fluorescence increase upon reaction with H₂O₂ due to boronate ester cleavage, whereas the nitrophenyl analog shows quenching due to its electron-withdrawing nitro group .

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes). QSAR models optimize substituent effects on solubility and potency .

Tables for Key Data

Q. Table 1: Spectroscopic Signatures of Functional Groups

Functional GroupTechniqueKey Peaks/DataReference
Dimethylamino (-N(CH₃)₂)¹H NMRδ 2.9–3.1 ppm (s, 6H)
Oxazole (C=N)FT-IR1650–1670 cm⁻¹
Aromatic protons¹H NMRδ 7.2–8.5 ppm (multiplet)

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature80–100°CIncreases yield by 15–20%
Solvent PolarityEthanol/DMFHigher polarity improves cyclization
Catalyst (Lewis Acid)ZnCl₂Reduces side reactions

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